molecular formula C15H12ClN5OS B421069 6-chloro-9,14,15-trimethyl-2-thia-4,5,9,11,18-pentazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,10,12(17),13,15-heptaen-7-one

6-chloro-9,14,15-trimethyl-2-thia-4,5,9,11,18-pentazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,10,12(17),13,15-heptaen-7-one

Katalognummer: B421069
Molekulargewicht: 345.8g/mol
InChI-Schlüssel: KMBHMVVLDGEEQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyridazine, thiazine, and quinoxaline moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Eigenschaften

Molekularformel

C15H12ClN5OS

Molekulargewicht

345.8g/mol

IUPAC-Name

6-chloro-9,14,15-trimethyl-2-thia-4,5,9,11,18-pentazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,10,12(17),13,15-heptaen-7-one

InChI

InChI=1S/C15H12ClN5OS/c1-6-4-8-9(5-7(6)2)18-15-13(17-8)21(3)10-11(22)12(16)19-20-14(10)23-15/h4-5,12H,1-3H3

InChI-Schlüssel

KMBHMVVLDGEEQI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)N(C4=C(S3)N=NC(C4=O)Cl)C

Kanonische SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)N(C4=C(S3)N=NC(C4=O)Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as substituted quinoxalines and thiazines, which are then fused under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate ring closure and fusion reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological context and the compound’s binding affinity and specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.